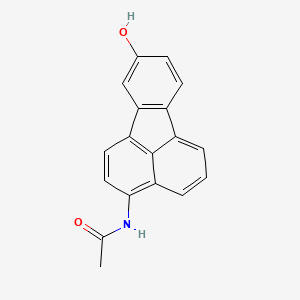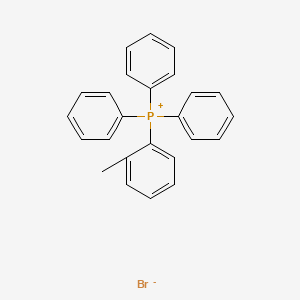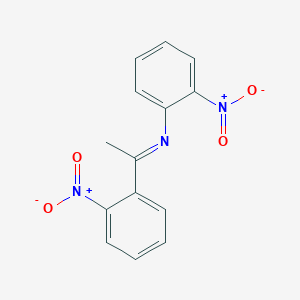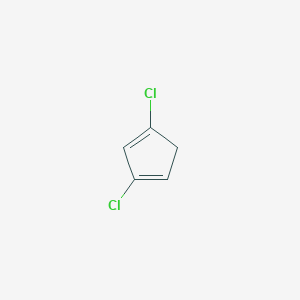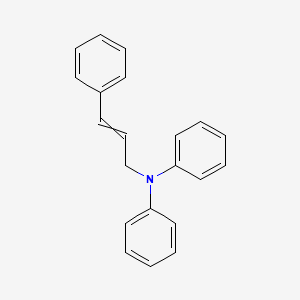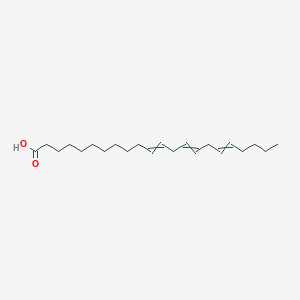![molecular formula C24H30N2OS B12565498 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine CAS No. 182960-63-0](/img/structure/B12565498.png)
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure with a butyl substituent and a quinuclidine moiety. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. The incorporation of the quinuclidine moiety adds unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Quinuclidine Moiety: The quinuclidine moiety can be attached through nucleophilic substitution reactions, where the quinuclidine derivative reacts with a suitable leaving group on the phenothiazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Promethazine: Another phenothiazine used as an antiemetic and antihistamine.
Quinuclidine Derivatives: Compounds containing the quinuclidine moiety, known for their biological activity.
Uniqueness
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine is unique due to the combination of the phenothiazine core with the quinuclidine moiety, which imparts distinct chemical and biological properties not found in other phenothiazine derivatives.
Propriétés
Numéro CAS |
182960-63-0 |
|---|---|
Formule moléculaire |
C24H30N2OS |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
3-(1-azabicyclo[2.2.2]octan-3-yloxymethyl)-10-butylphenothiazine |
InChI |
InChI=1S/C24H30N2OS/c1-2-3-12-26-20-6-4-5-7-23(20)28-24-15-18(8-9-21(24)26)17-27-22-16-25-13-10-19(22)11-14-25/h4-9,15,19,22H,2-3,10-14,16-17H2,1H3 |
Clé InChI |
DGMZDIJKJVRVCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)COC3CN4CCC3CC4)SC5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


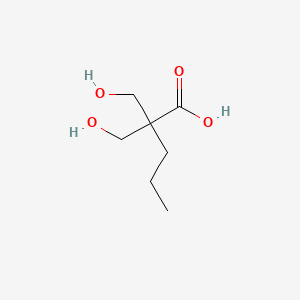
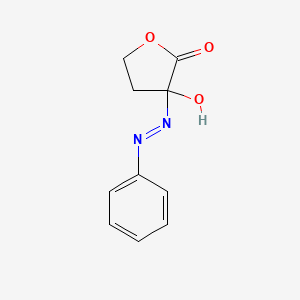
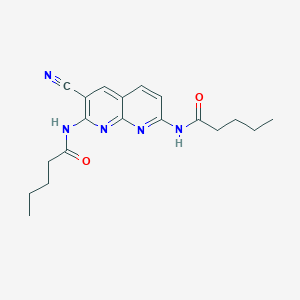

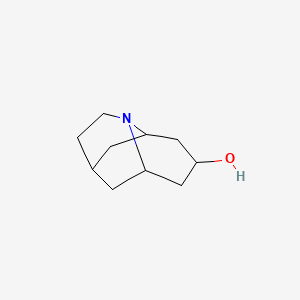
![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
